2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves the reaction of 2-butoxybenzoyl chloride with 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-[2-(2-thienyl)ethyl]benzamide
- 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide
- 4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide
Uniqueness
2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide is unique due to its specific structural features, such as the presence of the oxadiazole ring and the butoxy and methoxy substituents. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-butoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-4-13-26-17-8-6-5-7-16(17)18(24)21-20-22-19(27-23-20)14-9-11-15(25-2)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
InChI Key |
NIOOHIMSLPOCPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.